molecular formula C27H17Br2NO2 B11686560 (3E)-1-(3-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(3-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11686560
M. Wt: 547.2 g/mol
InChI Key: CHLGLSURXNGBQU-HMMYKYKNSA-N
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Description

(3E)-1-(3-BROMOPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, furan, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(3-BROMOPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl compounds to form bromophenyl intermediates.

    Furan Ring Formation: The next step involves the formation of the furan ring through cyclization reactions.

    Pyrrolone Formation: The final step includes the formation of the pyrrolone ring, which is achieved through condensation reactions involving the bromophenyl and furan intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(3-BROMOPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-1-(3-BROMOPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-1-(3-BROMOPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

Uniqueness

(3E)-1-(3-BROMOPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of bromophenyl, furan, and pyrrolone moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H17Br2NO2

Molecular Weight

547.2 g/mol

IUPAC Name

(3E)-1-(3-bromophenyl)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H17Br2NO2/c28-21-11-9-19(10-12-21)26-14-13-24(32-26)15-20-16-25(18-5-2-1-3-6-18)30(27(20)31)23-8-4-7-22(29)17-23/h1-17H/b20-15+

InChI Key

CHLGLSURXNGBQU-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC(=CC=C5)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC(=CC=C5)Br

Origin of Product

United States

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